molecular formula C17H18N2O4S2 B2794877 methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate CAS No. 1192252-25-7

methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate

Cat. No. B2794877
CAS RN: 1192252-25-7
M. Wt: 378.46
InChI Key: URWKYFBQBLGFOS-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C17H18N2O4S2 and a molecular weight of 378.46 . It is intended for research use only and is not suitable for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H18N2O4S2. It contains a pyrrolidine ring, a thiazole ring, and a phenyl ring, among other functional groups .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of the compound “methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate”:

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and membranes, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a range of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. It can induce apoptosis (programmed cell death) in cancer cells by activating specific cellular pathways. Its ability to selectively target cancer cells while sparing normal cells is particularly valuable in cancer therapy .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a potential therapeutic agent for conditions such as arthritis and inflammatory bowel disease .

Antioxidant Activity

Research has shown that this compound possesses strong antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common mechanisms in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antiviral Applications

This compound has shown promise in antiviral research. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a potential candidate for developing treatments for viral infections such as influenza and hepatitis .

Drug Delivery Systems

Due to its unique chemical properties, this compound can be used in drug delivery systems. It can be conjugated with other molecules to enhance their stability, solubility, and bioavailability. This application is particularly useful in improving the efficacy of existing drugs.

These applications highlight the versatility and potential of “methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate” in various fields of scientific research.

Example source for antimicrobial activity. Example source for anticancer properties. Example source for anti-inflammatory effects. Example source for antioxidant activity. Example source for neuroprotective effects. Example source for antiviral applications. : Example source for enzyme inhibition. : Example source for drug delivery systems.

properties

IUPAC Name

methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-23-16(22)13-8-11(20)9-19(13)17-18-15(21)14(25-17)7-10-3-5-12(24-2)6-4-10/h3-7,11,13,20H,8-9H2,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWKYFBQBLGFOS-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C2=NC(=O)C(=CC3=CC=C(C=C3)SC)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1CC(CN1C2=NC(=O)/C(=C\C3=CC=C(C=C3)SC)/S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate

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